A Technical Guide to 2-Chloro-6-ethyl-4-methylquinoline (CAS: 35213-56-0): Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 2-Chloro-6-ethyl-4-methylquinoline (CAS: 35213-56-0): Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-6-ethyl-4-methylquinoline, a substituted heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. As a member of the quinoline family, this molecule serves as a versatile synthetic intermediate, leveraging the reactivity of the C2-chloro group for the development of novel molecular entities. This guide details its fundamental physicochemical properties, outlines a robust and logical synthetic pathway with detailed protocols, and explores its characterization through modern analytical techniques. Furthermore, it delves into the compound's chemical reactivity, its potential applications in medicinal chemistry, and the necessary safety protocols for its handling and storage, providing a holistic resource for researchers and drug development professionals.
Section 1: Introduction to the Quinoline Scaffold and 2-Chloro-6-ethyl-4-methylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[3][4][5][6] The specific functionalization of the quinoline core dictates its pharmacological profile, making the synthesis of precisely substituted analogues a cornerstone of modern drug discovery.
2-Chloro-6-ethyl-4-methylquinoline (CAS No. 35213-56-0) is a key building block within this chemical class. The presence of the chlorine atom at the 2-position activates the molecule for nucleophilic substitution, providing a strategic handle for introducing diverse functional groups and constructing libraries of novel compounds for biological screening.[7] The ethyl and methyl substituents at positions 6 and 4, respectively, modulate the molecule's steric and electronic properties, influencing its solubility, lipophilicity, and potential interactions with biological targets.
Caption: Chemical structure of 2-Chloro-6-ethyl-4-methylquinoline.
Section 2: Physicochemical and Computational Properties
A thorough understanding of a molecule's physical and electronic properties is fundamental to its application. The key identifiers and computed properties for 2-Chloro-6-ethyl-4-methylquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 35213-56-0 | - |
| Molecular Formula | C₁₂H₁₂ClN | [8] |
| Molecular Weight | 205.69 g/mol | [8] |
| IUPAC Name | 2-chloro-6-ethyl-4-methylquinoline | [8] |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C)Cl | [8] |
| InChI Key | FHEJNZVAFNJXSU-UHFFFAOYSA-N | [8] |
Computational Insights
Computational chemistry offers powerful predictive insights into molecular reactivity.[9] For the parent 2-chloroquinoline, Density Functional Theory (DFT) calculations reveal the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactions. The Molecular Electrostatic Potential (MEP) map identifies electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack.
For 2-Chloro-6-ethyl-4-methylquinoline, we can extrapolate these principles:
-
Electron-Rich Regions: The nitrogen atom's lone pair creates a region of negative electrostatic potential, making it a site for protonation or coordination to Lewis acids.
-
Electron-Deficient Regions: The carbon atom at the 2-position, bonded to both the electronegative nitrogen and chlorine atoms, is highly electron-deficient. This makes it the primary site for nucleophilic attack, facilitating the displacement of the chloride ion.
-
Substituent Effects: The electron-donating alkyl groups (ethyl and methyl) slightly increase the electron density of the benzene ring, which can subtly modulate the reactivity of the overall system.
Caption: Logical workflow for predicting reactivity using computational methods.
Section 3: Synthesis and Purification
The most reliable and established method for synthesizing 2-chloroquinolines involves the direct chlorination of the corresponding 2-hydroxyquinoline (2-quinolinone) precursor. This approach is favored for its high yields and operational simplicity.
Proposed Synthetic Pathway
A logical two-step pathway starts from the commercially available 4-ethylaniline.
-
Step 1: Conrad-Limpach Synthesis of 6-Ethyl-4-methyl-2-quinolinone. This classic reaction involves the condensation of an aniline with a β-ketoester. Reacting 4-ethylaniline with ethyl acetoacetate under thermal conditions leads to cyclization and formation of the quinolinone ring system.
-
Step 2: Chlorination to 2-Chloro-6-ethyl-4-methylquinoline. The synthesized 2-quinolinone is treated with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), often with catalytic amounts of a base or in combination with phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom.[10]
Caption: Proposed two-step synthesis pathway for the target compound.
Detailed Experimental Protocol: Step 2 - Chlorination
Causality: Phosphorus oxychloride is an effective dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate on the quinolinone oxygen, which is an excellent leaving group. Subsequent attack by a chloride ion at the C2 position results in the formation of the 2-chloroquinoline product.
-
Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-ethyl-4-methyl-2-quinolinone (1.0 eq).
-
Solvent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C. The excess POCl₃ serves as both the reagent and the solvent.
-
Reaction: Slowly warm the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This hydrolyzes the excess POCl₃.
-
Neutralization: Cautiously neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. The product will typically precipitate as a solid.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Section 4: Analytical Characterization
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 7.0-8.5 ppm region. - Singlet for the C4-methyl group (~2.5 ppm). - Quartet and triplet for the C6-ethyl group (~2.7 ppm and ~1.3 ppm, respectively). - Singlet for the C3 proton. |
| ¹³C NMR | - Distinct signals for all 12 carbon atoms. - Quaternary carbon signals for C2, C4, C4a, C6, and C8a. - Signals for the methyl and ethyl carbons in the aliphatic region. |
| Mass Spec (LC-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated mass. - A characteristic isotopic pattern for a monochlorinated compound, with [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio. |
| Infrared (IR) | - Aromatic C-H stretching (~3050 cm⁻¹). - Aliphatic C-H stretching (~2970 cm⁻¹). - Aromatic C=C and C=N stretching (~1600-1450 cm⁻¹). - C-Cl stretching (~750 cm⁻¹). |
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is adapted from standard methods used for analyzing similar heterocyclic compounds.[7]
-
System: An Agilent 1290 Infinity Series-II UHPLC system coupled to a 6545 Q-TOF mass spectrometer.[7]
-
Column: Kinetex C18 (2.1 × 50 mm, 5 µm).[7]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient would be 5% B to 95% B over several minutes, followed by a re-equilibration step.[7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Section 5: Chemical Reactivity and Applications in Synthesis
The synthetic utility of 2-Chloro-6-ethyl-4-methylquinoline stems almost entirely from the reactivity of the C2-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of a wide range of substituents. The chlorine atom acts as an effective leaving group, enabling the formation of new carbon-heteroatom bonds.[7] This versatility makes it an ideal scaffold for building molecular diversity in drug discovery campaigns.
Key Transformations:
-
N-Nucleophiles: Reaction with primary or secondary amines (e.g., piperidine, morpholine) yields 2-aminoquinoline derivatives, a common motif in kinase inhibitors.
-
O-Nucleophiles: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides produces 2-alkoxy or 2-aryloxy quinolines. Reaction with hydroxide leads back to the 2-quinolinone.[11]
-
S-Nucleophiles: Reaction with thiols or thiolates affords 2-thioether derivatives, which can be further oxidized to sulfoxides or sulfones.[7]
-
C-Nucleophiles (Cross-Coupling): While less reactive than its bromo- or iodo-analogs, the C2-Cl bond can participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, enabling the formation of C-C bonds.
Caption: Reactivity map showing derivatization via nucleophilic substitution.
Section 6: Biological Profile and Therapeutic Potential
While specific biological data for 2-Chloro-6-ethyl-4-methylquinoline is not widely published, its potential can be inferred from the extensive pharmacology of the quinoline class. Quinoline derivatives are known to possess a vast range of activities.[2][5]
-
Anticancer: Many quinoline-based compounds function as kinase inhibitors or DNA intercalating agents.
-
Antimalarial: The 4-aminoquinoline core is famous from chloroquine, and novel quinolines are continually investigated to combat resistant strains of Plasmodium falciparum.
-
Antimicrobial: Quinolone antibiotics, though structurally distinct, highlight the potential of the broader quinoline family to inhibit bacterial enzymes like DNA gyrase.
-
Antiviral: Recently, 2-chloroquinoline scaffolds have been used as a starting point to design covalent and non-covalent inhibitors of key viral proteases, such as the main protease (Mᴾʳᵒ) and papain-like protease (PLᴾʳᵒ) of SARS-CoV-2.[7] The rationale is that the chloroquinoline moiety can occupy key binding pockets, while derivatives built from it can form specific interactions or covalent bonds with catalytic residues like cysteine.[7]
The 6-ethyl and 4-methyl substituents on this specific molecule would serve to fine-tune its binding affinity and pharmacokinetic properties within a given biological target.
Section 7: Safety, Handling, and Storage
GHS Hazard Classification (Anticipated):
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
| Pictogram | Signal Word |
| Warning |
Standard Operating Procedure (SOP) for Safe Handling
-
Engineering Controls: All manipulations (weighing, transfers, reactions) must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a flame-resistant lab coat.
-
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
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